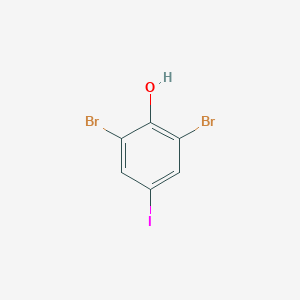

2,6-Dibromo-4-iodophenol

Description

Overview of Halogenated Aromatic Compounds in Chemical Research

Halogenated aromatic compounds are organic molecules that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine) directly attached to an aromatic ring. These compounds are widely utilized across various scientific and industrial fields. nih.gov Their applications are extensive, ranging from pharmaceuticals and agrochemicals to dyes and flame retardants. rsc.org The incorporation of halogens into an aromatic system can significantly alter the molecule's physical and chemical properties, including its stability, lipophilicity, and reactivity. rsc.org For instance, halogenation is a key strategy in drug discovery to enhance the metabolic stability and membrane permeability of bioactive molecules. rsc.org Furthermore, these compounds serve as versatile building blocks in organic synthesis, participating in a wide array of cross-coupling reactions to form more complex molecular architectures. science.gov The study of halogenated aromatics is also crucial for environmental science, as many are identified as persistent organic pollutants, necessitating research into their degradation and detoxification. nih.gov

The Unique Role of Multi-Halogenated Phenols in Synthetic Chemistry and Materials Science

Multi-halogenated phenols, which possess more than one halogen substituent, offer a higher degree of functionalization and specific reactivity profiles compared to their mono-halogenated counterparts. These compounds are pivotal intermediates in the synthesis of complex organic molecules. beilstein-journals.org The presence of multiple, different halogen atoms allows for regioselective reactions, where one halogen can be selectively targeted for a chemical transformation while the others remain intact. acs.org This chemo-selectivity is highly valuable in multi-step synthetic sequences. In materials science, the ability of heavier halogens like bromine and iodine to participate in halogen bonding—a type of non-covalent interaction—is exploited in the design of crystal structures and functional materials. acs.org This interaction, where the halogen acts as a Lewis acid, can influence the packing and properties of solid-state materials. acs.org

Rationale for Comprehensive Research on 2,6-Dibromo-4-iodophenol

The specific arrangement of two bromine atoms and one iodine atom on the phenol (B47542) ring of this compound imparts a unique combination of steric and electronic properties that warrant detailed investigation. This particular substitution pattern makes it a valuable model compound for studying reaction mechanisms and a versatile precursor in organic synthesis.

The hydroxyl (-OH) group of a phenol is a strongly activating group, meaning it increases the electron density of the aromatic ring and makes it more susceptible to attack by electrophiles. savemyexams.com This activation is directed primarily to the ortho (positions 2 and 6) and para (position 4) positions. savemyexams.com In this compound, these positions are already occupied by halogen atoms. Consequently, further electrophilic aromatic substitution on the ring is generally difficult without displacing one of the existing halogens.

However, the derivatives of this compound, where the phenolic hydroxyl group is modified, can exhibit interesting reactivity. For example, converting the hydroxyl group into an ether can alter the directing effects and reactivity, potentially allowing for substitution if any positions on the ring were available. The primary reactivity of the this compound scaffold itself often involves reactions at the hydroxyl group or nucleophilic substitution/cross-coupling reactions at the carbon-halogen bonds, rather than further electrophilic substitution on the ring.

The substitution pattern of this compound is crucial to its reactivity. The two bromine atoms at the ortho positions provide significant steric hindrance around the phenolic hydroxyl group. This can influence the types of reactions that can occur at the hydroxyl group and can also affect the orientation of the molecule in complexes or crystal lattices.

The reactivity of this compound can be better understood by comparing it to other halogenated phenols.

4-Bromo-2-chlorophenol (B165030): Here, the halogens are different, and their positions are swapped relative to the hydroxyl group. The C-Br bond is at the para position, and the C-Cl bond is at an ortho position. In cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond, allowing for selective chemistry at the para position. The toxicity of single DBPs were ranked as follows: 2,5-dibromohydroquinone (B82636) > 2,4-dibromophenol (B41371) > 4-bromo-2-chlorophenol ≈ 2,6-dibromo-4-nitrophenol (B181593) > 2,6-dichloro-4-nitrophenol (B181596) > 2-bromo-4-chlorophenol (B154644) > 4-bromophenol (B116583). researchgate.net The smaller size of chlorine compared to bromine results in less steric hindrance at the ortho position.

The unique combination of steric bulk from the two ortho-bromine atoms and the high reactivity of the para-iodine atom in this compound makes it a particularly useful and interesting substrate for synthetic transformations and mechanistic studies.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₆H₃Br₂IO | nih.gov |

| Molecular Weight | 377.8 g/mol | achemblock.com |

| Appearance | White solid | beilstein-journals.org |

| Melting Point | 98-99 °C | beilstein-journals.org |

| IUPAC Name | This compound | achemblock.com |

| CAS Number | 187407-15-4 | achemblock.com |

Table 2: Comparison of Reactivity in Halogenated Phenols

| Compound | Key Structural Features | Expected Reactivity Highlights |

| This compound | Two ortho-bromine atoms, one para-iodine atom. | High steric hindrance at -OH. Selective cross-coupling at the C-I bond. oup.com |

| 2-Bromo-4-iodophenol | One ortho-bromine atom, one para-iodine atom, one vacant ortho position. | Less steric hindrance than the dibromo analog. Susceptible to electrophilic attack at the vacant ortho position. Selective cross-coupling at the C-I bond. |

| 4-Bromo-2-chlorophenol | One para-bromine atom, one ortho-chlorine atom. | Selective cross-coupling at the C-Br bond over the C-Cl bond. Lower steric hindrance at the ortho position compared to bromine. |

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-4-iodophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2IO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHRYVNEXNNKNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dibromo 4 Iodophenol

Classical Synthetic Approaches

Classical synthetic methods remain fundamental in the preparation of 2,6-dibromo-4-iodophenol. These routes often involve multi-step sequences starting from readily available precursors and utilize well-established reaction mechanisms.

Diazotization-Iodination Routes

A common and reliable method for introducing an iodine atom onto an aromatic ring is through the Sandmeyer reaction. This reaction involves the diazotization of a primary aromatic amine, followed by the substitution of the resulting diazonium salt with an iodide ion. byjus.comwikipedia.org

The synthesis of this compound via this route would logically commence with 2,6-dibromo-4-aminophenol. The first step is the formation of a diazonium salt by treating the aminophenol with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like sulfuric or hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate. thieme-connect.de

Once the diazonium salt is formed, it is treated with a solution of potassium iodide. The iodide ion acts as a nucleophile, displacing the dinitrogen gas and forming the C-I bond at the 4-position of the phenol (B47542) ring. While copper salts are often used as catalysts in Sandmeyer reactions for chlorides and bromides, their use is not strictly necessary for iodination as iodide itself is a sufficiently strong nucleophile. wikipedia.org

Step 1: Diazotization 2,6-dibromo-4-aminophenol + NaNO₂ + 2HX → [2,6-dibromo-4-diazoniophenol]⁺X⁻ + NaX + 2H₂O

Step 2: Iodination [2,6-dibromo-4-diazoniophenol]⁺X⁻ + KI → this compound + N₂ + KX

This method is advantageous due to the accessibility of the starting materials and the generally high yields of the iodination step.

Direct Halogenation Strategies

Direct halogenation of a pre-existing phenol is another major strategy. In the context of synthesizing this compound, this can be approached in two ways: by brominating 4-iodophenol (B32979) or by iodinating 2,6-dibromophenol (B46663).

The synthesis starting from 4-iodophenol would involve its bromination. However, controlling the regioselectivity to obtain the 2,6-dibromo isomer can be challenging. A more direct and controlled approach is the iodination of 2,6-dibromophenol. The kinetics and mechanism of the iodination of 2,6-dibromophenol have been studied, indicating the feasibility of this reaction. acs.org

The direct iodination of phenols typically requires an iodinating agent and often an oxidizing agent to generate a more electrophilic iodine species. manac-inc.co.jpmanac-inc.co.jp A common method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent such as hydrogen peroxide. researchgate.net The reaction is generally carried out in a suitable solvent, and the conditions can be optimized to favor the desired product.

| Starting Material | Reagents | Product | Reference |

| 2,6-dibromophenol | I₂, H₂O₂ | This compound | acs.orgresearchgate.net |

| 4-iodophenol | Br₂ | This compound | Inferred |

Regioselective Synthesis and Isomer Control

Control of regioselectivity is a critical aspect of synthesizing highly substituted aromatic compounds. In the case of this compound, the substitution pattern is inherently controlled by the directing effects of the substituents on the phenol ring.

The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group. When starting with 2,6-dibromophenol, the two ortho positions are already occupied by bromine atoms. This steric hindrance and the electronic directing effect of the hydroxyl group strongly favor the introduction of the incoming electrophile (iodine) at the para position. This makes the direct iodination of 2,6-dibromophenol a highly regioselective process, leading predominantly to the desired this compound isomer.

The use of specific iodinating reagents can further enhance this selectivity. For instance, N-iodosuccinimide (NIS) in the presence of an acid catalyst like p-toluenesulfonic acid is known to be an effective system for the regioselective iodination of phenols. researchgate.net

Advanced and Catalytic Synthesis Pathways

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. While classical methods are effective, advanced catalytic pathways offer potential alternatives for the synthesis of this compound.

Palladium-Catalyzed Coupling Reactions for Aromatic Ring Construction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and can be employed to construct complex aromatic systems. While a direct palladium-catalyzed synthesis of this compound is not widely reported, the principles of these reactions suggest potential routes.

For example, a three-component coupling reaction could theoretically be devised. This might involve the coupling of a building block containing the phenol moiety with appropriate sources of bromine and iodine under palladium catalysis. Such a strategy would offer a convergent approach to the target molecule. Reactions involving the palladium-catalyzed ring-opening of substituted oxabicyclic alkenes with aryl iodides have been shown to produce highly substituted biphenyl (B1667301) derivatives, showcasing the potential of palladium catalysis in creating complex aromatic structures. beilstein-journals.org

Carbonylative Coupling from ortho-Iodophenol Precursors

Carbonylative coupling reactions, which involve the incorporation of carbon monoxide into a molecule, are another facet of modern catalytic synthesis. These reactions are typically catalyzed by transition metals like palladium. While there are no specific examples in the literature detailing the synthesis of this compound using this methodology, one could envision a hypothetical pathway.

A potential, though likely complex, route could involve a starting material such as a suitably substituted ortho-iodophenol derivative. Through a sequence of palladium-catalyzed carbonylative and other coupling reactions, the desired substitution pattern could be constructed. However, this remains a speculative approach for this particular target compound, as direct halogenation and diazotization routes are significantly more straightforward and established.

One-Pot Tandem Oxidation Methods

One-pot syntheses, which involve multiple reaction steps in a single reactor without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. In the context of synthesizing polysubstituted phenols, tandem oxidation reactions represent a powerful strategy.

While a direct one-pot tandem oxidation method specifically for the synthesis of this compound is not extensively documented in peer-reviewed literature, the principles of this approach can be extrapolated from similar transformations. For instance, the synthesis of 2,6-diiododiaryl ethers from para-substituted phenols has been achieved through a one-pot tandem oxidation using an excess of diacetoxyiodobenzene (B1259982). This suggests the feasibility of a sequential halogenation process on a phenolic substrate.

A hypothetical one-pot synthesis of this compound could commence with the selective bromination of a suitable phenol precursor at the ortho positions, followed by in-situ iodination at the para position. The success of such a method would hinge on the careful selection of reagents and the precise control of reaction conditions to achieve the desired regioselectivity.

Controlled Halogenation via Specific Reagents (e.g., Diacetoxyiodobenzene)

The use of hypervalent iodine reagents, such as diacetoxyiodobenzene (PhI(OAc)₂), has gained prominence in organic synthesis due to their mild and selective oxidizing properties. These reagents can facilitate controlled halogenation reactions, offering an alternative to harsher, less selective traditional methods.

The application of diacetoxyiodobenzene in the synthesis of this compound would likely involve the iodination of a 2,6-dibromophenol precursor. The reaction mechanism typically proceeds through the formation of an iodonium (B1229267) intermediate, which then undergoes nucleophilic attack by the phenol to introduce the iodine atom onto the aromatic ring. The para-position is generally favored for substitution due to electronic and steric factors.

Research on the synthesis of a structurally similar compound, 2,6-dibromo-4-cyanophenol, provides a relevant analogue. In a patented method, 4-cyanophenol is reacted with a bromide source in the presence of a persulfate under heating or illumination to yield the dibrominated product. This indicates that oxidative conditions can facilitate the introduction of bromine atoms ortho to the hydroxyl group. A subsequent controlled iodination step using a reagent like diacetoxyiodobenzene could then be envisioned to complete the synthesis of this compound.

Table 1: Comparison of Reagents for Controlled Halogenation

| Reagent | Halogen Introduced | Typical Conditions | Selectivity |

| Diacetoxyiodobenzene/I₂ | Iodine | Mild, often room temperature | High for para-iodination |

| N-Bromosuccinimide (NBS) | Bromine | Radical initiator or acid catalyst | Dependent on substrate and conditions |

| Persulfate/Bromide Source | Bromine | Heating or UV irradiation | Ortho-dibromination reported for cyanophenol |

Green Chemistry Approaches in this compound Synthesis

Solvent-Free or Low-Environmental Impact Methodologies

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution. While specific solvent-free methods for the synthesis of this compound are not yet widely reported, research into analogous reactions provides a promising outlook.

For example, a highly efficient and green protocol for the synthesis of substituted phenols from arylboronic acids has been developed using ethanol (B145695) as a benign solvent. nih.govmdpi.commdpi.com This reaction proceeds rapidly at room temperature and avoids the need for hazardous reagents. nih.govmdpi.commdpi.com The principles of this approach, such as the use of greener solvents and mild conditions, could be adapted for the halogenation steps in the synthesis of this compound.

Mechanochemical methods, which involve reactions conducted in the solid state with minimal or no solvent, also represent a viable green alternative. The synthesis of 2,6-dibromo-4-cyanophenol has been achieved under heating or UV irradiation in various solvents, including aqueous mixtures, which have a lower environmental impact than many traditional organic solvents. google.com

Catalyst Efficiency and Recyclability Studies

The use of catalysts is a fundamental principle of green chemistry, as they can increase reaction efficiency, reduce energy consumption, and enable more selective transformations. In the synthesis of halogenated phenols, the development of efficient and recyclable catalysts is a key research area.

While specific catalyst recyclability studies for the synthesis of this compound are limited, broader research on recyclable catalysts for halogenation and other relevant reactions is informative. For instance, various supported metal catalysts and organocatalysts have been developed that can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. nih.gov

The development of recyclable organophotoredox catalysts based on substituted phenols has also been reported. orgsyn.org These catalysts can be recovered in high yield and reused, demonstrating their excellent chemical robustness. units.it Such catalytic systems could potentially be designed and implemented for the selective halogenation steps required to produce this compound.

Table 2: Green Chemistry Metrics for Evaluating Synthetic Routes

| Metric | Description | Goal for a "Greener" Process |

| Atom Economy | The measure of the amount of starting materials that become incorporated into the final product. | High percentage |

| E-Factor | The mass ratio of waste to desired product. | Low value |

| Process Mass Intensity (PMI) | The total mass used in a process divided by the mass of the final product. | Low value |

| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the product. | High percentage |

The application of these metrics can guide the development of more sustainable synthetic routes for this compound, favoring methodologies that are not only efficient in terms of yield but also minimize waste and environmental impact.

Chemical Reactivity and Transformations of 2,6 Dibromo 4 Iodophenol

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The phenolic hydroxyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. However, in 2,6-dibromo-4-iodophenol, the positions ortho and para to the hydroxyl group are already substituted with halogen atoms. The two bromine atoms at the 2 and 6 positions and the iodine atom at the 4 position are deactivating groups, making further electrophilic substitution on the aromatic ring challenging under standard conditions.

Conversely, the electron-withdrawing nature of the halogen substituents makes the aromatic ring susceptible to nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or the presence of a strong activating group. The relative reactivity of the halogens in nucleophilic substitution reactions on an aromatic ring generally follows the trend I > Br > Cl > F, suggesting that the iodine atom in this compound would be the most likely to be displaced by a nucleophile.

Coupling Reactions Involving Halogen Substituents

The presence of three halogen atoms on the aromatic ring of this compound makes it an excellent substrate for various cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.orgnih.gov This reaction is widely used for the formation of biaryl compounds. nih.gov Given the reactivity trend of halogens in palladium-catalyzed coupling reactions (I > Br > Cl), the iodine atom at the 4-position of this compound is expected to be the most reactive site for Suzuki coupling. This selectivity allows for the stepwise functionalization of the molecule. For instance, a Suzuki coupling could be performed selectively at the iodo position, leaving the bromo substituents available for subsequent transformations.

Table 1: Hypothetical Suzuki Coupling Reaction of this compound

| Parameter | Details |

| Reactants | This compound, Arylboronic acid |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) |

| Base | Inorganic base (e.g., K₂CO₃, Cs₂CO₃) |

| Solvent | Toluene, Dioxane, or DMF/water mixture |

| Expected Product | 2,6-Dibromo-4-arylphenol |

This table represents a generalized Suzuki coupling reaction. Specific conditions may vary based on the nature of the arylboronic acid.

The Ullmann reaction, traditionally a copper-catalyzed coupling of two aryl halides to form a biaryl, has been expanded to include a variety of "Ullmann-type" reactions. organic-chemistry.orgwikipedia.orgthermofisher.com These include the synthesis of diaryl ethers, which involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst. mdpi.com Due to the high reactivity of the carbon-iodine bond, this compound can readily participate in Ullmann-type reactions, again showing selectivity for the iodo position.

Table 2: Potential Ullmann-Type Ether Synthesis with this compound

| Parameter | Details |

| Reactants | This compound, Phenol |

| Catalyst | Copper salt (e.g., CuI) or copper nanoparticles |

| Base | K₂CO₃, Cs₂CO₃ |

| Solvent | Pyridine, DMF |

| Expected Product | 2,6-Dibromo-4-phenoxyphenol |

This table illustrates a potential Ullmann condensation for diaryl ether formation. The specific catalyst and conditions can influence the reaction outcome.

The differential reactivity of the halogen substituents on this compound provides a powerful platform for the synthesis of complex, highly substituted aromatic compounds. By carefully selecting the coupling reaction and conditions, it is possible to sequentially replace the iodine and bromine atoms with different functional groups. This stepwise approach allows for the construction of intricate molecular architectures with precise control over the substitution pattern. For example, a Suzuki coupling at the iodo position could be followed by a Sonogashira coupling at one of the bromo positions, and then a Buchwald-Hartwig amination at the remaining bromo position, leading to a tri-substituted phenol with three different appended groups.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is a key site for chemical modification, allowing for the introduction of a wide variety of functional groups through reactions such as etherification and esterification.

The hydroxyl group can be readily converted into an ether or an ester. Etherification is typically achieved by reacting the phenol with an alkyl halide in the presence of a base (Williamson ether synthesis). Esterification can be accomplished by reacting the phenol with a carboxylic acid, acid chloride, or acid anhydride. These reactions allow for the modification of the physical and chemical properties of the molecule, and can be used to introduce further functionality for subsequent reactions.

Table 3: Representative Etherification and Esterification Reactions

| Reaction Type | Reagents | Product |

| Etherification | Methyl iodide, K₂CO₃ | 2,6-Dibromo-4-iodoanisole |

| Esterification | Acetyl chloride, Pyridine | 2,6-Dibromo-4-iodophenyl acetate |

Oxidation Reactions and Radical Mechanisms of this compound

The oxidation of halogenated phenols, including this compound, is a complex process that can proceed through various radical-mediated pathways. The presence of multiple halogen substituents and a hydroxyl group on the aromatic ring influences the electronic properties and reactivity of the molecule, making it susceptible to oxidative transformations.

Electrochemical Oxidation Pathways and Mechanisms

The mechanism for the electrochemical oxidation of phenols often begins with a one-electron transfer from the phenol to the anode, forming a radical cation, which then deprotonates to yield a phenoxy radical. This radical can then undergo several subsequent reactions, including further oxidation to a phenoxonium cation, which can be attacked by water to form quinone-like structures, or it can couple with other radicals or parent phenol molecules to form dimers and polymers. wikipedia.org The formation of these polymeric films can lead to the passivation of the electrode surface, a common issue in the electrochemical treatment of phenolic compounds. dss.go.thmdpi.com

For halogenated phenols, the oxidation potential can be influenced by the nature and position of the halogen substituents. Generally, highly chlorinated phenols are more resistant to oxidation. dss.go.th However, the oxidation of some halogenated phenols has been observed to proceed via attack by hydroxyl radicals generated at the anode surface, leading to the formation of intermediates like benzoquinones and subsequent ring-opening to form aliphatic carboxylic acids. nih.gov

Table 1: Postulated Electrochemical Oxidation Intermediates of Halogenated Phenols

| Intermediate | Description |

| Phenoxy Radical | Initial species formed by one-electron oxidation and deprotonation. |

| Phenoxonium Cation | Formed by a subsequent one-electron oxidation of the phenoxy radical. |

| Quinone/Benzoquinone | Formed by the reaction of the phenoxonium cation with water. |

| Dimeric/Polymeric Species | Resulting from the coupling of phenoxy radicals or their reaction with the parent phenol. |

This table is based on the generalized electrochemical oxidation pathways of halogenated phenols and is intended to be illustrative for this compound.

Formation of Oxidized By-products and Quinone Derivatives

The oxidation of phenols, including halogenated derivatives, can lead to the formation of various by-products, with quinones being a significant class of these compounds. The oxidation of phenols to quinones can be achieved using various oxidizing agents. pearson.comjove.com The process typically involves the formation of a phenoxyl radical, which is then further oxidized to a quinone. pearson.com

For this compound, oxidation would likely lead to the formation of a corresponding benzoquinone derivative. The specific structure of the resulting quinone would depend on the reaction conditions and the oxidizing agent used. The oxidation of phenols to quinones is a reversible process, and quinones can be reduced back to hydroquinones. jove.com This redox property is crucial in many biological systems. jove.com

In the context of degradation, the oxidation of halogenated phenols can also lead to dehalogenation and ring cleavage, resulting in the formation of smaller organic acids and eventually mineralization to CO2 and water. nih.govresearchgate.net The formation of hydroxylated quinones and polyphenols has also been observed during the oxidation of substituted catechols. uky.edu

Table 2: Potential Oxidized By-products from this compound

| By-product Class | Potential Examples |

| Quinone Derivatives | 2,6-Dibromo-p-benzoquinone |

| Halogenated Catechols/Hydroquinones | Intermediates prior to quinone formation |

| Ring-Opened Products | Maleic acid, oxalic acid, etc. |

| Polymeric Materials | Formed from radical coupling reactions |

This table presents hypothetical by-products based on the known oxidation chemistry of other halogenated phenols.

Directed Chemical Transformations and Selectivity Studies

The presence of three different halogen atoms on the phenolic ring of this compound offers opportunities for directed chemical transformations and selectivity studies. The differential reactivity of C-Br and C-I bonds allows for regioselective functionalization through cross-coupling reactions.

Site-selective cross-coupling of polyhalogenated arenes is a powerful tool in organic synthesis for the construction of complex molecules. nih.govacs.org Generally, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl. This difference in reactivity can be exploited to selectively functionalize the C-I bond while leaving the C-Br bonds intact.

For instance, a Suzuki or Sonogashira coupling reaction could potentially be performed selectively at the C4 position (iodine) of this compound under carefully controlled conditions. Subsequent modification of the C-Br bonds could then be achieved under more forcing conditions. The choice of catalyst, ligands, and reaction conditions plays a crucial role in achieving high selectivity. acs.org

Mechanistic Investigations of Key Reactions

While specific mechanistic studies for reactions involving this compound are limited, the general mechanisms for the oxidation of phenols provide a basis for understanding its reactivity. The oxidation of phenols often proceeds through a radical mechanism, initiated by the formation of a phenoxy radical. wikipedia.orgpearson.com

In electrochemical oxidation, the initial step is typically a direct electron transfer at the anode or an indirect oxidation mediated by electrogenerated species like hydroxyl radicals. dss.go.thmdpi.com The subsequent steps involve radical-radical coupling or further oxidation, leading to the formation of polymers or quinones. wikipedia.org

The oxidation of phenols to quinones by chemical oxidants also involves radical intermediates. pearson.com The reaction mechanism starts with the loss of a hydrogen atom from the hydroxyl group to form a phenoxyl radical. This radical can then be further oxidized to a quinone. pearson.com The stability of the radical intermediate and the electronic effects of the substituents on the aromatic ring influence the reaction rate and the nature of the products formed.

Advanced Structural and Spectroscopic Elucidation of 2,6 Dibromo 4 Iodophenol and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

While a single-crystal X-ray structure for 2,6-Dibromo-4-iodophenol itself is not extensively detailed in the available literature, a comprehensive analysis of its derivative, 2,6-Dibromo-4-(2-hydroxyethyl)phenol , provides critical insights into the expected solid-state behavior. The crystallographic study of this derivative reveals a complex interplay of intermolecular forces that dictate the crystal packing and molecular conformation.

The crystal structure of 2,6-Dibromo-4-(2-hydroxyethyl)phenol is stabilized by a rich network of non-covalent interactions. The primary interactions observed are hydrogen bonds, with the phenolic and ethyl-hydroxyl groups acting as donors and oxygen or bromine atoms acting as acceptors. Specifically, O—H⋯O and O—H⋯Br hydrogen bonds are present.

Beyond classical hydrogen bonding, halogen interactions and π–π stacking play a significant role in the crystal lattice. A short Br⋯Br contact of 3.599 (2) Å is observed, which is shorter than the sum of the van der Waals radii, indicating a notable halogen-halogen interaction. Additionally, weak π–π stacking interactions are present between the aromatic rings of adjacent molecules, with centroid-centroid distances measured at 3.581 (6) Å and 3.931 (6) Å. These varied interactions collectively form two-dimensional networks within the crystal.

Table 1: Selected Intermolecular Interaction Distances in 2,6-Dibromo-4-(2-hydroxyethyl)phenol

| Interaction Type | Atom 1 | Atom 2 | Distance (Å) |

| Halogen Bond | Br1 | Br4 | 3.599 (2) |

| π–π Stacking | Cg1 | Cg1 | 3.931 (6) |

| π–π Stacking | Cg2 | Cg2 | 3.581 (6) |

| Data sourced from a crystallographic study of 2,6-Dibromo-4-(2-hydroxyethyl)phenol. |

Conformational polymorphism describes the existence of different crystal structures arising from different molecular conformations of the same compound. The analysis of 2,6-Dibromo-4-(2-hydroxyethyl)phenol reveals the presence of two independent molecules (A and B) within the asymmetric unit of the crystal. These molecules exhibit significant conformational differences, particularly in the orientation of the 2-hydroxyethyl side chain.

This observation highlights the molecule's conformational flexibility. The interplay between the energy of a specific molecular conformation and the stabilizing energy of the crystal lattice determines which polymorph is formed. For the studied derivative, the two distinct conformations are stabilized by different hydrogen bonding patterns; molecule A forms inversion dimers via O—H⋯O bonds, while molecule B forms a polymeric chain. This demonstrates how subtle changes in conformation can lead to substantially different supramolecular assemblies.

Table 2: Key Torsion Angles in the Two Conformers of 2,6-Dibromo-4-(2-hydroxyethyl)phenol

| Molecule | Torsion Angle | Value (°) |

| A | C6—C7—C8—O2 | -68.0 (13) |

| B | C14—C15—C16—O4 | 172.2 (9) |

| Torsion angles illustrate the different conformations of the 2-hydroxyethyl chain in the two independent molecules. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of molecules in solution and in the solid state. For this compound, NMR can confirm the substitution pattern and provide information about the electronic environment of the nuclei.

While one-dimensional (1D) ¹H and ¹³C NMR provide primary structural information, multi-dimensional techniques offer unambiguous assignments. For this compound, due to the molecule's C₂ symmetry, the two aromatic protons are chemically and magnetically equivalent, as are the pairs of carbons C2/C6 and C3/C5. This leads to simplified 1D spectra.

Solid-State NMR (SSNMR): In the solid state, molecular tumbling is restricted, leading to broad spectral lines. SSNMR techniques, such as magic-angle spinning (MAS), can overcome this to produce high-resolution spectra. SSNMR could be used to study the compound in its crystalline form, providing information on polymorphism and non-covalent interactions that is complementary to X-ray crystallography.

The chemical shifts of the aromatic protons and carbons in this compound are heavily influenced by the three halogen substituents.

Chemical Shifts: All three halogens (Br and I) are electronegative and exert a deshielding effect on the aromatic ring, causing the proton and carbon signals to shift downfield compared to unsubstituted phenol (B47542). The two bromine atoms at the ortho positions (C2, C6) would have the most significant impact on the adjacent protons at C3 and C5. The iodine at the para position (C4) would primarily influence the chemical shift of the ipso-carbon (C4) and, to a lesser extent, the other ring positions. Based on data for 2,6-Dibromophenol (B46663) , where the aromatic protons appear between 6.7 and 7.5 ppm, the addition of an iodine atom at the C4 position in this compound is expected to shift the remaining C3/C5 proton signal further downfield.

Coupling Constants: Coupling constants (J-values) measure the interaction between neighboring nuclei. In this compound, no proton-proton (¹H-¹H) coupling would be observed for the aromatic signals because the two protons are chemically equivalent. However, long-range proton-carbon (¹H-¹³C) couplings would be observable in specialized experiments, with typical values for three-bond couplings (³J) in aromatic systems being around 7-10 Hz.

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Patterns

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers structural clues based on its fragmentation patterns.

The mass spectrum of this compound is distinguished by a unique isotopic pattern for the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). Iodine is monoisotopic (¹²⁷I, 100% abundance). Therefore, the molecular ion peak of a compound containing two bromine atoms will appear as a characteristic triplet of peaks (M, M+2, M+4) with relative intensities of approximately 1:2:1. The presence of the single iodine atom will shift this entire pattern to a higher mass-to-charge ratio (m/z) but will not add further isotopic complexity.

Table 3: Predicted Isotopic Pattern for the Molecular Ion of this compound [C₆H₃⁷⁹Br₂¹²⁷IO]⁺

| Ion | Isotopic Composition | Relative Mass (m/z) | Expected Relative Intensity |

| M | ⁷⁹Br, ⁷⁹Br, ¹²⁷I | 376 | ~100% |

| M+2 | ⁷⁹Br, ⁸¹Br, ¹²⁷I | 378 | ~200% |

| M+4 | ⁸¹Br, ⁸¹Br, ¹²⁷I | 380 | ~100% |

| Theoretical values based on natural isotopic abundances. |

The fragmentation of halogenated phenols in a mass spectrometer typically involves two competing pathways: the elimination of a halogen radical (X•) or hydrogen halide (HX), and the cleavage of the aromatic ring, often with the loss of carbon monoxide (CO) or a formyl radical (CHO•). For this compound, likely fragmentation pathways would include:

Loss of a bromine radical: [M - Br]⁺

Loss of an iodine radical: [M - I]⁺

Loss of carbon monoxide from the molecular ion: [M - CO]⁺

Loss of a formyl radical: [M - CHO]⁺

Analysis of these fragments and their own distinct isotopic patterns allows for a confident confirmation of the molecule's structure.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT is a robust method for examining the electronic properties of molecules. For 2,6-Dibromo-4-iodophenol, such calculations would provide valuable insights into its structure and reactivity.

Prediction of Reactivity and Reaction Pathways

Based on the electronic structure derived from DFT calculations, predictions can be made about the reactivity of this compound. For instance, the sites most susceptible to electrophilic or nucleophilic attack can be identified by examining the molecular electrostatic potential (MEP) map. DFT can also be used to model potential reaction pathways, for example, in its role as an intermediate in organic synthesis. These computational models can help in understanding the mechanisms of reactions involving this compound.

Activation Energies for Proposed Transformations

When specific chemical transformations involving this compound are proposed, DFT calculations can be employed to determine the activation energies for these reactions. By modeling the transition states of the reaction, the energy barriers can be calculated, providing a quantitative measure of the reaction's feasibility and rate. This information is invaluable for optimizing reaction conditions in synthetic chemistry.

Molecular Dynamics Simulations

Molecular dynamics simulations would offer a dynamic perspective on the behavior of this compound, particularly in different environments.

Solvent Effects and Steric Interactions

MD simulations can model how the presence of a solvent affects the structure and properties of this compound. The interactions between the solute and solvent molecules can influence its conformational preferences and reactivity. Additionally, these simulations can provide a detailed picture of the steric interactions within the molecule, which are significant due to the bulky bromine and iodine atoms ortho to the hydroxyl group. These steric factors can influence how the molecule interacts with other molecules.

Conformational Preferences and Dynamics

The flexibility of the hydroxyl group and its potential for rotation can be studied using MD simulations. These simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. Understanding the conformational dynamics is important as different conformers may exhibit different reactivities and biological activities.

Quantitative Structure-Activity Relationships (QSAR) in a Non-Biological Context (e.g., reactivity correlations)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the activity of a chemical compound based on its molecular structure. In a non-biological context, QSAR studies for a compound like this compound would focus on correlating its structural or physicochemical properties with its chemical reactivity. Such models are valuable for predicting how the compound might behave in various chemical reactions without the need for extensive experimental testing.

A hypothetical QSAR study for the reactivity of this compound and related halogenated phenols could be developed by considering a range of molecular descriptors. These descriptors can be broadly categorized as electronic, steric, and hydrophobic.

Electronic Descriptors: These parameters describe the electronic properties of the molecule, which are crucial for its reactivity. For this compound, key electronic descriptors would include:

Hammett constants (σ): These would quantify the electron-withdrawing or electron-donating nature of the bromine and iodine substituents on the phenol (B47542) ring.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap can indicate the chemical reactivity and stability of the molecule. imist.ma

Dipole moment (µ): This descriptor provides information about the polarity of the molecule, which can influence its interactions with other polar or nonpolar reactants. imist.ma

Steric Descriptors: These descriptors relate to the size and shape of the molecule, which can influence its ability to interact with other molecules. For this compound, relevant steric descriptors might include:

Taft steric parameters (Es): These quantify the steric hindrance caused by the bromine and iodine atoms at the ortho and para positions.

Molar Refractivity (MR): This descriptor is related to the volume of the molecule and its polarizability. ijsmr.in

McGowan Volume (McVol): This is another measure of molecular volume. ijsmr.in

Hydrophobic Descriptors: These parameters describe the lipophilicity or hydrophobicity of the molecule.

Log P (octanol-water partition coefficient): This is a measure of a compound's differential solubility in a hydrophobic (octanol) and a hydrophilic (water) phase. ijsmr.ininsilico.eu

To build a QSAR model, the reactivity of a series of related halogenated phenols, including this compound, would be experimentally measured for a specific reaction (e.g., rate of oxidation, electrophilic substitution, etc.). These experimental reactivity values would then be correlated with the calculated molecular descriptors using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN). imist.ma

A resulting QSAR equation might take the general form:

Reactivity = c₀ + c₁ (Electronic Descriptor) + c₂ (Steric Descriptor) + c₃ (Hydrophobic Descriptor)

Where c₀, c₁, c₂, and c₃ are regression coefficients determined from the statistical analysis. Such a model could then be used to predict the reactivity of other halogenated phenols based on their calculated descriptors.

Table 1: Hypothetical QSAR Descriptors for this compound

| Descriptor Category | Descriptor Example | Relevance to Reactivity of this compound |

|---|---|---|

| Electronic | HOMO Energy | Indicates the tendency to donate electrons in a reaction. |

| LUMO Energy | Reflects the ability to accept electrons. | |

| Dipole Moment | Influences interactions with polar reactants and solvents. | |

| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule. |

| Hydrophobic | Log P | Affects solubility and interactions in different solvent systems. |

Spectroscopic Property Predictions via Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, which can aid in their identification and characterization. The most common spectroscopic techniques for which predictions are made are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H and ¹³C NMR Spectra Prediction:

The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with a high degree of accuracy using computational methods. escholarship.org The general workflow for such a prediction for this compound would involve:

Geometry Optimization: The three-dimensional structure of the molecule is optimized using quantum mechanical methods. Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d,p) or cc-pVDZ is commonly employed for this purpose. researchgate.netnih.gov

NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated. The Gauge-Including Atomic Orbital (GIAO) method is a popular choice for this step. researchgate.net

Chemical Shift Referencing: The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.

Scaling: To improve the accuracy of the predicted chemical shifts, a linear scaling factor may be applied. This factor is derived from comparing calculated and experimental chemical shifts for a set of known compounds. researchgate.net

For this compound, one would expect the ¹H NMR spectrum to show signals for the two aromatic protons and the hydroxyl proton. The ¹³C NMR spectrum would display signals for the six carbon atoms of the benzene ring. The predicted chemical shifts would be influenced by the strong electron-withdrawing and anisotropic effects of the bromine and iodine substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Hypothetical Data)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (C-OH) | 150.5 |

| C2, C6 (C-Br) | 115.8 |

| C3, C5 (C-H) | 135.2 |

| C4 (C-I) | 85.3 |

IR Spectrum Prediction:

The prediction of the infrared (IR) spectrum of this compound can also be carried out computationally. The methodology is as follows:

Geometry Optimization and Frequency Calculation: Similar to NMR predictions, the first step is to obtain the optimized geometry of the molecule. Following this, a frequency calculation is performed at the same level of theory (e.g., DFT with B3LYP/6-311++G(d,p)) to determine the vibrational modes of the molecule.

Frequency Scaling: The calculated vibrational frequencies are often systematically higher than the experimental values. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental data.

Intensity Calculation: The calculation also provides the IR intensities for each vibrational mode, allowing for the generation of a theoretical IR spectrum.

For this compound, the predicted IR spectrum would show characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group (typically broad around 3200-3600 cm⁻¹), C-O stretching, and aromatic C-H and C=C stretching vibrations. libretexts.orgdocbrown.info Additionally, characteristic vibrations for the C-Br and C-I bonds would be predicted in the lower frequency region of the spectrum.

Table 3: Predicted Major IR Absorption Bands for this compound (Hypothetical Data)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch | 3450 |

| Aromatic C-H stretch | 3080 |

| Aromatic C=C stretch | 1580, 1470 |

| C-O stretch | 1250 |

| C-Br stretch | 680 |

| C-I stretch | 590 |

Applications of 2,6 Dibromo 4 Iodophenol in Advanced Chemical Science

A Key Intermediate in the Forge of Complex Organic Synthesis

The distinct reactivity of the carbon-halogen bonds in 2,6-Dibromo-4-iodophenol, with the carbon-iodine bond being more susceptible to cleavage in certain reactions, such as palladium-catalyzed cross-coupling reactions, provides chemists with a powerful tool for sequential and site-selective modifications. This characteristic underpins its utility as a precursor for a range of complex organic structures.

Precursor for Dihalogenated Aromatic Ethers

The synthesis of dihalogenated aromatic ethers is a significant area of organic chemistry, with these compounds serving as intermediates in the preparation of pharmaceuticals, agrochemicals, and other functional molecules. The Williamson ether synthesis, a long-established and reliable method for forming ethers, can be effectively applied to this compound. organic-chemistry.orgmdpi.com This reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction.

By reacting this compound with a suitable alkyl halide in the presence of a base, a variety of 2,6-dibromo-4-iodo-alkoxybenzene derivatives can be prepared. The choice of the alkyl halide allows for the introduction of diverse functionalities into the ether side chain.

Table 1: Illustrative Williamson Ether Synthesis with this compound

| Reactant 1 | Reactant 2 | Base | Product |

|---|---|---|---|

| This compound | Methyl Iodide | Sodium Hydride | 1-(2,6-Dibromo-4-iodophenoxy)methane |

| This compound | Ethyl Bromide | Potassium Carbonate | 1-(2,6-Dibromo-4-iodophenoxy)ethane |

This table provides hypothetical examples of Williamson ether synthesis reactions based on the general principles of the reaction. Specific reaction conditions and yields would require experimental determination.

Building Block for Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The halogenated nature of this compound makes it an attractive starting material for the construction of various heterocyclic scaffolds, particularly those containing oxygen, such as benzofurans and dibenzofurans.

Palladium-catalyzed reactions are instrumental in the synthesis of these heterocycles. For instance, intramolecular cyclization of derivatives of this compound, where a suitable coupling partner is introduced at the ortho position to the hydroxyl group, can lead to the formation of substituted benzofurans. The reactivity of the carbon-iodine bond is often exploited for initial cross-coupling reactions, followed by a subsequent cyclization step involving one of the bromine atoms.

Synthesis of Polyhalogenated Aromatic Systems

Polyhalogenated aromatic compounds are a class of molecules with diverse applications, including as flame retardants, pesticides, and intermediates in organic synthesis. The presence of three halogen atoms on this compound provides a template for the synthesis of more complex polyhalogenated systems.

Transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and the Sonogashira coupling, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgwikipedia.org In the context of this compound, the carbon-iodine bond is generally more reactive in these transformations than the carbon-bromine bonds. libretexts.org This differential reactivity allows for selective functionalization at the C-4 position. For example, a Sonogashira coupling with a terminal alkyne would preferentially occur at the iodo-substituted carbon, yielding a 2,6-dibromo-4-alkynylphenol. Subsequent reactions could then be performed at the bromo-substituted positions to build up more complex polyhalogenated aromatic architectures.

The Ullmann condensation, which typically involves copper-catalyzed coupling of an aryl halide with an alcohol, phenol (B47542), or amine, can also be employed. mdpi.comnih.gov This reaction could be used to form biaryl ethers by reacting this compound with another aromatic alcohol, again with the potential for selectivity based on the relative reactivity of the different halogen substituents.

Expanding Frontiers in Material Science Research

The unique electronic and structural properties imparted by the heavy halogen atoms make this compound and its derivatives promising candidates for the development of advanced materials.

Development of Functional Polymers and Conductive Materials

The synthesis of functional polymers with tailored properties is a major focus of modern material science. Poly(arylene ether)s are a class of high-performance thermoplastics known for their thermal stability and mechanical strength. The dihalogenated nature of this compound makes it a potential monomer for the synthesis of poly(arylene ether)s through nucleophilic aromatic substitution or Ullmann condensation polymerization. mdpi.com The resulting polymers would possess a high density of halogen atoms, which could impart properties such as flame retardancy and high refractive index.

Furthermore, oxidative polymerization of phenols is a known method for producing conductive polymers. While direct polymerization of this compound might be challenging, its derivatives could be designed to undergo such reactions, leading to the formation of novel conductive materials with potentially interesting electronic properties due to the presence of the heavy halogens.

Precursor for Liquid Crystals and Optoelectronic Materials

The rigid aromatic core and the presence of polarizable halogen atoms in this compound suggest its potential as a building block for liquid crystals. nih.govajchem-a.com By attaching appropriate mesogenic units through the phenolic oxygen or via cross-coupling reactions at the halogenated positions, it is conceivable to synthesize novel liquid crystalline materials. The high degree of halogenation could influence the mesophase behavior and the optical properties of the resulting compounds.

In the realm of optoelectronic materials, molecules with extended π-conjugated systems are highly sought after. Sonogashira coupling reactions of this compound with various alkynes can be used to construct such conjugated systems. wikipedia.orgorganic-chemistry.org The resulting polyhalogenated, conjugated molecules could exhibit interesting photophysical properties, making them potential candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. The presence of the heavy iodine atom could also facilitate intersystem crossing, a property that is useful in the design of phosphorescent materials.

Aggregation-Induced Emission (AIE) Organic Monomers

Research into the aggregation-induced emission (AIE) properties of this compound is not currently available in the reviewed scientific literature. The AIE phenomenon, where non-emissive or weakly emissive molecules in solution become highly luminescent in an aggregated state, is a subject of significant interest in materials science. hawaii.edu This effect is often attributed to the restriction of intramolecular motions (RIM), such as intramolecular rotation and vibration, in the aggregated state. nih.gov While numerous luminogens with AIE characteristics have been synthesized and studied, including those based on tetraphenylethene and other molecular rotors, there is no specific information detailing the synthesis or investigation of this compound or its derivatives as AIE-active organic monomers. nih.gov

Magnetic Materials and Related Applications

There is no available scientific literature detailing the application of this compound in the synthesis or development of magnetic materials. The magnetic properties of materials, particularly coordination complexes, are determined by the number of unpaired electrons in the metal center. hawaii.edulibretexts.org Paramagnetic substances are attracted to magnetic fields due to the presence of unpaired electrons, while diamagnetic substances, which have no unpaired electrons, are weakly repelled. libretexts.orglibretexts.org The synthesis of magnetic materials often involves the careful selection of ligands and metal ions to control the electronic structure and resulting magnetic moment. hawaii.edulibretexts.org However, the role of this compound as a ligand or precursor in the formation of coordination complexes with specific magnetic properties has not been reported.

Environmental Chemistry Studies (Mechanistic Degradation)

Photodegradation Mechanisms

The photodegradation of this compound in aqueous environments is anticipated to proceed through mechanisms involving the cleavage of its carbon-halogen and oxygen-hydrogen bonds upon UV irradiation. Studies on similar compounds, such as 4-iodophenol (B32979) and 4-bromophenol (B116583), have revealed a competition between C-Y (where Y is a halogen) and O-H bond fission. researchgate.net For 4-iodophenol, prompt C-I bond cleavage is observed at excitation wavelengths up to 330 nm. researchgate.net This suggests that a primary photodegradation pathway for this compound would be the homolytic cleavage of the C-I bond, which is generally weaker than C-Br and C-H bonds, to form a dibromophenoxyl radical and an iodine radical.

Further degradation can proceed through the cleavage of the C-Br and O-H bonds. The UV irradiation of dibromophenols in aqueous solution has been shown to result in the release of bromide ions and the mineralization of the organic compound. nih.gov The general mechanism for the photodegradation of halogenated phenols involves the generation of highly reactive hydroxyl radicals, which can attack the aromatic ring, leading to hydroxylation and subsequent ring-opening to form smaller organic acids and eventually CO2 and water. The degradation of pentahalogenated phenols has shown that the removal of halogen atoms is a key step in detoxification. nih.gov

The efficiency and pathways of photodegradation can be influenced by environmental conditions such as pH and the presence of other substances. For instance, the degradation of 4-bromophenol via the UV/sulfite process is accelerated at higher pH and temperature. plu.mx

Table 1: Potential Photodegradation Products of this compound

| Precursor Compound | Potential Intermediate Products | Final Mineralization Products |

| This compound | 2,6-Dibromophenol (B46663), Brominated benzoquinones, Hydroxylated intermediates, Organic acids | Carbon dioxide (CO2), Water (H2O), Bromide ions (Br-), Iodide ions (I-) |

This table is based on inferred pathways from the degradation of similar halogenated phenols.

Electrochemical Degradation Pathways

The electrochemical degradation of this compound is expected to occur via anodic oxidation, leading to the cleavage of carbon-halogen bonds and the eventual mineralization of the compound. nih.gov Electrochemical methods are considered promising for the degradation of halogenated organic pollutants under mild conditions. nih.govprovectusenvironmental.com The primary mechanism in electrochemical reduction is the cleavage of the C-X (X = halogen) bond to release halide ions. nih.govprovectusenvironmental.com In electrochemical oxidation, degradation is achieved by electrogenerated oxidants. nih.govprovectusenvironmental.com

For p-substituted phenols with electron-withdrawing groups like halogens, electrochemical oxidation on platinum anodes has been studied. nih.gov The degradation of these compounds often produces similar intermediates, suggesting a general reaction pathway. nih.gov This pathway typically involves the formation of phenoxy radicals, followed by further oxidation to benzoquinones and subsequent ring cleavage to yield carboxylic acids and ultimately CO2. In the case of this compound, the initial step would likely be the oxidation of the phenolic group to a phenoxy radical. This can then lead to dehalogenation, with the release of iodide and bromide ions. The selection of electrode material and supporting electrolyte can significantly affect the degradation pathways and the formation of by-products. researchgate.net

Table 2: Proposed Electrochemical Degradation Pathway for this compound

| Step | Reaction | Description |

| 1 | Anodic Oxidation | Formation of a phenoxy radical at the anode surface. |

| 2 | Dehalogenation | Cleavage of C-I and C-Br bonds, releasing iodide and bromide ions into the solution. |

| 3 | Intermediate Formation | Formation of brominated benzoquinone intermediates. |

| 4 | Aromatic Ring Cleavage | Opening of the aromatic ring to form short-chain carboxylic acids. |

| 5 | Mineralization | Complete oxidation to CO2, H2O, and inorganic halides. |

This table outlines a generalized pathway based on the electrochemical degradation of other halogenated phenols.

Occurrence and Transformation in Environmental Matrices at a Fundamental Level

While specific data on the occurrence of this compound in the environment is limited, related brominated phenols have been detected in various environmental compartments. nih.gov Halogenated phenols can be of both natural and anthropogenic origin. For example, various brominated phenols are produced by marine organisms.

Biotransformation is a key process in the environmental fate of halogenated phenols. Microbial degradation can lead to the detoxification and mineralization of these compounds. For instance, the bacterium Cupriavidus sp. strain CNP-8 has been shown to utilize 2,6-dibromo-4-nitrophenol (B181593) as a sole source of carbon, nitrogen, and energy. researchgate.net The degradation was initiated by an FAD-dependent monooxygenase. researchgate.net This suggests that microbial communities in soil and sediment could potentially degrade this compound.

Enzymatic degradation through dehalogenases is another critical transformation pathway. nih.gov These enzymes catalyze the cleavage of carbon-halogen bonds and have been shown to act on chlorinated, brominated, and some iodinated substrates. nih.gov The mechanism often involves a nucleophilic attack on the carbon atom bearing the halogen, leading to the formation of an ester intermediate and the release of a halide ion. nih.gov The subsequent hydrolysis of the intermediate completes the dehalogenation process.

Table 3: Key Enzymes and Microorganisms in the Transformation of Halogenated Phenols

| Organism/Enzyme Class | Transformation Process | Substrate Examples |

| Cupriavidus sp. strain CNP-8 | Biodegradation (utilization as a carbon/nitrogen source) | 2,6-dibromo-4-nitrophenol |

| Dehalogenases | Enzymatic dehalogenation (cleavage of C-X bond) | Chlorinated, brominated, and iodinated organic compounds |

| 4-Ethylphenol Methylenehydroxylase | Biotransformation (hydroxylation) | 4-alkylphenols |

This table provides examples of biological systems capable of transforming halogenated aromatic compounds.

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for Synthesis

The synthesis of polysubstituted phenols, including 2,6-Dibromo-4-iodophenol, traditionally relies on electrophilic aromatic substitution reactions. However, achieving high regioselectivity and yield can be challenging. Future research is increasingly focused on the development of novel catalytic systems to overcome these limitations.

One promising area is the use of Lewis basic selenoether catalysts for ortho-selective chlorination of phenols, a strategy that could potentially be adapted for bromination and iodination. While a direct synthesis of this compound using this method has not been reported, the principles of catalyst-controlled regioselectivity are highly relevant.

Another avenue of exploration involves anion-accelerated 2π-electrocyclic ring-opening reactions of 6,6-dihalobicyclo[3.1.0]hexan-2-ones, which can produce meta-halophenols with unconventional substitution patterns. nih.gov Ab initio studies of the reaction mechanism suggest a concerted process, offering a pathway to densely functionalized phenols. nih.gov While not a direct route to this compound, this methodology highlights the potential of mechanistically novel approaches for accessing complex halophenols.

A documented synthesis of this compound has been mentioned in the context of the preparation of dibromoaryl iodides, though specific catalytic details were not extensively provided in the available literature. amazonaws.com

Table 1: Comparison of Potential Catalytic Strategies for Halophenol Synthesis

| Catalytic Strategy | Potential Advantages | Relevance to this compound |

| Lewis Basic Selenoether Catalysis | High ortho-selectivity, low catalyst loading. | Adaptable for controlled introduction of bromine at the ortho positions. |

| Anion-Accelerated Ring Opening | Access to unconventional substitution patterns, mild reaction conditions. | Potential for novel synthetic routes to complex halophenols. |

| Traditional Electrophilic Halogenation | Well-established methodology. | Current synthetic approaches likely rely on optimization of these methods. |

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow manufacturing is a significant trend in the chemical industry, offering improved safety, efficiency, and scalability. syrris.comwuxiapptec.com For the synthesis of fine chemicals like this compound, flow chemistry presents several advantages. The precise control over reaction parameters such as temperature, pressure, and stoichiometry can lead to cleaner reactions and higher yields. syrris.com

Automated synthesis platforms, often integrated with flow reactors, further enhance the efficiency of chemical synthesis. researchgate.netchimia.choxfordglobal.com These systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention. researchgate.net While the application of flow chemistry and automated synthesis specifically for this compound has not been detailed in the literature, the synthesis of other polysubstituted aromatic compounds has been successfully demonstrated using these technologies. richmond.edu The development of a continuous flow process for the synthesis of this compound would represent a significant advancement, enabling on-demand production and facilitating rapid optimization of reaction conditions.

Advanced in-situ Spectroscopic Monitoring of Reactions

Real-time monitoring of chemical reactions is crucial for understanding reaction kinetics, identifying intermediates, and ensuring process control. In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful tools for this purpose.

For the synthesis of this compound, which involves electrophilic aromatic substitution, in-situ monitoring could provide valuable insights into the reaction mechanism and help to optimize conditions to minimize the formation of byproducts. Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy (SHINERS) is an emerging technique that allows for the in-situ monitoring of electrooxidation processes at single-crystal surfaces, which could be adapted to study the halogenation of phenols. sonar.ch Similarly, in-situ Raman spectroscopy has been used to measure near-surface proton concentration changes during electrochemical reactions, a factor that can be critical in electrophilic aromatic substitution. rsc.org

Table 2: In-situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Potential Application for this compound Synthesis |

| In-situ FTIR | Real-time concentration of reactants, intermediates, and products. | Kinetic studies of the bromination and iodination steps. |

| In-situ Raman (SHINERS) | Vibrational information of molecules at surfaces. | Mechanistic investigation of surface-catalyzed halogenation reactions. |

| In-situ Raman | Changes in local chemical environment (e.g., pH). | Monitoring and control of reaction conditions during synthesis. |

Development of New Computational Models for Complex Reactivity

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. For a molecule like this compound, computational models can be employed to study its electronic structure, predict its reactivity in various chemical transformations, and elucidate reaction mechanisms.

While specific computational studies on this compound are not widely available, research on related compounds provides a framework for future investigations. For instance, computational analysis of 2,6-Dibromo-4-(2-hydroxyethyl)phenol has been used to understand its crystal structure and intermolecular interactions. researchgate.net Such studies can inform the design of supramolecular structures and materials based on this compound. Furthermore, computational modeling can be used to investigate the mechanism of electrophilic aromatic halogenation, helping to rationalize regioselectivity and catalyst performance.

Expanding Applications in Niche Chemical Fields

The unique substitution pattern of this compound, featuring three different halogen atoms on a phenol (B47542) ring, makes it an interesting building block for various niche chemical fields.

Supramolecular Chemistry

In supramolecular chemistry, non-covalent interactions are used to construct complex, functional architectures. The bromine and iodine atoms in this compound can participate in halogen bonding, a directional non-covalent interaction that is increasingly being used in crystal engineering and materials science. The hydroxyl group can act as a hydrogen bond donor, further directing the self-assembly of molecules. The interplay of these interactions could lead to the formation of novel liquid crystals, gels, or porous materials.

Green Solvents

The principles of green chemistry encourage the use of environmentally benign solvents. While this compound itself is not a solvent, its synthesis and subsequent reactions can be performed in green solvents. Deep eutectic solvents (DESs) and ionic liquids (ILs) are classes of green solvents that have shown promise for a variety of organic transformations, including the extraction of phenolic compounds. researchgate.net Future research could focus on developing synthetic routes to this compound that utilize these sustainable solvent systems, thereby reducing the environmental impact of its production.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.